molecular formula C7H9F3N2 B2450087 3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazole CAS No. 141354-19-0

3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazole

Cat. No. B2450087
CAS RN: 141354-19-0
M. Wt: 178.158
InChI Key: KYIAWMUMQJDKCS-UHFFFAOYSA-N
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Description

“3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazole” is an organic compound that is a derivative of pyrazole . It is used as a common reagent for the preparation of pyrazolato ligated complexes and is also used to prepare N-1-substituted derivatives having antibacterial activity .


Synthesis Analysis

The synthesis of “3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazole” involves several steps. The structures of the synthesized compounds are characterized with the help of TLC, IR, and NMR . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles .


Molecular Structure Analysis

The molecular structure of “3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazole” is complex. Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part .


Chemical Reactions Analysis

Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are also used in the condensation of acetylacetone and hydrazine .

Mechanism of Action

The mechanism of action of “3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazole” is not well-documented in the literature .

Safety and Hazards

As with any chemical, safety precautions should be taken when handling “3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazole”. It is classified as a combustible solid, and it is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

properties

IUPAC Name

3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2/c1-5-3-6(2)12(11-5)4-7(8,9)10/h3H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIAWMUMQJDKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole

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